2-bromo-N-methyl-N-pyridin-2-ylacetamide
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Overview
Description
2-bromo-N-methyl-N-pyridin-2-ylacetamide is an organic compound that belongs to the class of amides It features a bromine atom, a methyl group, and a pyridin-2-yl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-methyl-N-pyridin-2-ylacetamide typically involves the reaction of 2-bromoacetyl bromide with N-methyl-2-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-methyl-N-pyridin-2-ylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate under mild to moderate conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides, thioamides, or alkoxyamides.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or other reduced forms.
Scientific Research Applications
2-bromo-N-methyl-N-pyridin-2-ylacetamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors, receptor ligands, and other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-bromo-N-methyl-N-pyridin-2-ylacetamide involves its interaction with specific molecular targets. The bromine atom and the pyridin-2-yl group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-methyl-N-pyridin-3-ylacetamide
- 2-bromo-N-methyl-N-pyridin-4-ylacetamide
- 2-chloro-N-methyl-N-pyridin-2-ylacetamide
Uniqueness
2-bromo-N-methyl-N-pyridin-2-ylacetamide is unique due to the specific positioning of the bromine atom and the pyridin-2-yl group, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions .
Properties
Molecular Formula |
C8H9BrN2O |
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Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-N-methyl-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C8H9BrN2O/c1-11(8(12)6-9)7-4-2-3-5-10-7/h2-5H,6H2,1H3 |
InChI Key |
YILFEWCBFTZPFA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=N1)C(=O)CBr |
Origin of Product |
United States |
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